molecular formula C21H19N5O3S B2858532 N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 850911-93-2

N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No. B2858532
CAS RN: 850911-93-2
M. Wt: 421.48
InChI Key: CRZONTSADUOFPX-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a 4,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine compound . It is related to a class of compounds that have been studied for their use as MTOR kinase and PI3 kinase inhibitors .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds of similar structure have been studied for their reactions. For example, 3-alkyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazoles and their oximes have been studied for their Semmler-Wolff aromatisation and abnormal Beckmann and Schmidt reactions .

Scientific Research Applications

Anticancer Activity

Research on derivatives closely related to N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has shown promising anticancer properties. A study by Al-Sanea et al. (2020) designed and synthesized derivatives with aryloxy groups attached to the pyrimidine ring, demonstrating appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, at a concentration of 10 µM (Al-Sanea et al., 2020).

Synthesis and Biological Evaluation of Derivatives

Dangi et al. (2011) reported on the synthesis and biological evaluation of alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one. These compounds were designed and synthesized to explore their potential as chemotherapeutic agents, emphasizing the importance of structural modification to enhance biological activity (Dangi et al., 2011).

Coordination Complexes and Antioxidant Activity

A novel approach involving pyrazole-acetamide derivatives in coordination complexes was explored by Chkirate et al. (2019). They synthesized and characterized two coordination complexes which demonstrated significant antioxidant activity, showcasing the compound's versatility and potential in developing new antioxidant agents (Chkirate et al., 2019).

Antimicrobial and Insecticidal Activities

Further studies highlight the antimicrobial and insecticidal potentials of derivatives. Kerru et al. (2019) synthesized N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, which exhibited potent antimicrobial activity against various bacterial and fungal strains (Kerru et al., 2019). Additionally, Fadda et al. (2017) developed new heterocycles with insecticidal activity against the cotton leafworm, Spodoptera littoralis, highlighting the compound's potential in agricultural applications (Fadda et al., 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S/c1-2-29-16-10-8-14(9-11-16)23-18(27)13-30-21-24-19-17(20(28)25-21)12-22-26(19)15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZONTSADUOFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

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